molecular formula C8H6ClN B152836 4-Chloroindole CAS No. 136669-25-5

4-Chloroindole

Cat. No.: B152836
CAS No.: 136669-25-5
M. Wt: 151.59 g/mol
InChI Key: SVLZRCRXNHITBY-UHFFFAOYSA-N
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Description

4-Chloroindole serves as a privileged scaffold and critical synthetic intermediate in advanced scientific research, particularly in medicinal chemistry and plant biology. In drug discovery, its structure is integral to developing novel antiviral agents. Recent studies highlight its application in creating indolylarylsulfone derivatives, which function as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1, demonstrating exceptional efficacy with EC50 values in the low nanomolar range . This compound is also a vital precursor in the biosynthesis of the halogenated plant hormone this compound-3-acetic acid (4-Cl-IAA) . This auxin, found in legumes like peas and broad beans, is a more potent growth regulator than indole-3-acetic acid (IAA) and is crucial for mediating pod and seed development . The biosynthesis of 4-Cl-IAA in pea ( Pisum sativum ) seeds occurs via a tryptophan-dependent pathway, where 4-Chlorotryptophan is converted into this compound-3-pyruvic acid by aminotransferases like PsTAR1 and PsTAR2, ultimately yielding the active auxin . Furthermore, the this compound scaffold finds applications in agrochemical research and the synthesis of various other pharmacologically active compounds, underlining its versatility and significant value as a building block in chemical research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1H-indole
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InChI

InChI=1S/C8H6ClN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H
Source PubChem
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InChI Key

SVLZRCRXNHITBY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H6ClN
Record name 4-chloroindole
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DSSTOX Substance ID

DTXSID30179894
Record name 4-Chloroindole
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Molecular Weight

151.59 g/mol
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CAS No.

25235-85-2, 136669-25-5
Record name 4-Chloroindole
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Record name 4-Chloroindole
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Record name 4-Chloroindole
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Synthetic Methodologies and Chemical Transformations of 4 Chloroindole

Directed Synthesis Approaches for 4-Chloroindole (B13527)

Achieving selective chlorination at the 4-position of the indole (B1671886) core presents a synthetic challenge. Various directed synthesis approaches have been developed to control the regioselectivity of halogenation reactions.

Utilization of N-Protected Indole-3-Formaldehydes and N-Chlorosuccinimide as Reaction Substrates

One approach for the regioselective synthesis of this compound compounds involves the use of N-protected indole-3-formaldehydes as reaction substrates with N-chlorosuccinimide (NCS) as the chlorinating agent. This method utilizes a temporary directing group strategy to guide the chlorination to the desired 4-position. Palladium acetate (B1210297) catalysis has been employed in conjunction with a temporary directing group to achieve direct C-H activated chlorination of N-protected indole-3-formaldehydes. This method has demonstrated good chemical selectivity and excellent regioselectivity, with reaction yields ranging from medium to excellent. The mild reaction conditions and wide substrate scope make this approach suitable for the preparation of this compound compounds on a larger scale. google.com For instance, the reaction of N-(thiophene-2-formyl)indole-3-formaldehyde with NCS catalyzed by palladium acetate yielded the corresponding N-(thiophene-2-formyl)-4-chloroindole-3-formaldehyde compound with a reported yield of 68%. google.com Another example includes the synthesis of N-carbobenzoxy-4-chloroindole-3-formaldehyde with a yield of 46%. google.com

Regioselective Halogenation Strategies for Indole Skeletons

Regioselective halogenation of indole skeletons is crucial for synthesizing specific chloroindole isomers like this compound. While electrophilic halogenation of electron-rich indoles typically favors the C-3 position, directed approaches are necessary for substitution at other positions. Literature reports indicate that methods for preparing halogenated indoles specifically at the 4-position are limited. google.com Historically, some methods have utilized thallium trifluoroacetate (B77799) or mercury acetate to achieve 4-position halogenation in specific conditions. google.com More recent strategies often involve the use of directing groups on the indole nitrogen or at other positions to control the site of halogenation. For example, copper-mediated direct C-2 chlorination of indoles has been achieved using an N-(2-pyrimidyl) directing group, demonstrating high regioselectivity. rsc.org While this specific example focuses on C-2 chlorination, it highlights the importance of directing groups in controlling regioselectivity in indole halogenation. Achieving regioselective chlorination at the 4-position often requires tailored synthetic routes that leverage steric and electronic effects, as well as the appropriate choice of reagents and catalysts.

Advanced Synthetic Routes for Functionalized this compound Derivatives

Beyond the synthesis of this compound itself, advanced routes have been developed to create functionalized derivatives, which are important for various applications, including medicinal chemistry and plant biology.

N-Alkylation of this compound with Chloroacetic Acid for (4-Chloro-1H-indol-1-yl)acetic Acid Synthesis

N-alkylation is a common transformation for indoles, allowing for the introduction of substituents on the nitrogen atom. The N-alkylation of this compound with chloroacetic acid is a method for synthesizing (4-chloro-1H-indol-1-yl)acetic acid. This reaction typically involves deprotonation of the indole nitrogen followed by reaction with chloroacetic acid or a derivative. While specific detailed procedures for the N-alkylation of this compound with chloroacetic acid were not extensively detailed in the provided search results, general methods for N-alkylation of indoles involve using a base (such as sodium hydride or potassium carbonate) to form the indolide anion, which then reacts with an alkyl halide or similar electrophile. scielo.br For instance, the N-alkylation of this compound with iodomethane (B122720) using sodium hydride in dimethylformamide has been reported in the synthesis of 4-chloro-1-methyl-indole. google.com This suggests that similar conditions could be applied for the reaction with chloroacetic acid or its esters to yield (4-chloro-1H-indol-1-yl)acetic acid or its corresponding esters.

Preparation of Radiolabeled this compound Derivatives for Biosynthesis Studies (e.g., this compound-2-14C)

Radiolabeled compounds are essential tools for studying metabolic pathways and biosynthesis in biological systems. The preparation of radiolabeled this compound derivatives, such as this compound-2-14C, is important for tracing the fate of this compound in biological processes, particularly in plants where this compound-3-acetic acid (4-Cl-IAA) is a naturally occurring auxin. While direct synthesis of this compound-2-14C was not explicitly detailed, studies on the biosynthesis and metabolism of 4-Cl-IAA in plants like pea (Pisum sativum) highlight the use of radiolabeled precursors to understand its formation and activity. oup.com, annualreviews.org, researchgate.net These studies often involve feeding plants with isotopically labeled compounds and analyzing the resulting metabolites. The synthesis of such radiolabeled indole derivatives typically requires specialized procedures starting from a radiolabeled precursor, incorporating the isotope at the desired position through a series of chemical transformations. The specific route for preparing this compound-2-14C would likely involve the synthesis of a suitable indole precursor labeled with 14C at the 2-position, followed by regioselective chlorination at the 4-position.

Synthesis of Chloroindole Analogues of Bioactive Compounds (e.g., Synthetic Cannabinoids)

The indole core is a common structural motif in many bioactive molecules, including pharmaceuticals and natural products. Chloroindole analogues are synthesized to explore the effect of chlorine substitution on the biological activity of these compounds. This includes the synthesis of chloroindole analogues of synthetic cannabinoids. For example, the synthesis of 2-, 4-, 5-, 6-, and 7-chloroindole (B1661978) analogues of the synthetic cannabinoid MDMB-CHMICA has been reported to study the relationship between the position of chlorine substitution and affinity to human CB1 receptors. mdpi.com, researchgate.net, researchgate.net These syntheses typically involve starting from the corresponding chloroindole isomer and coupling it with other molecular fragments to construct the target synthetic cannabinoid analogue. The synthesis of the this compound analogue of MDMB-CHMICA would involve utilizing this compound or a functionalized this compound as a key intermediate and coupling it with the necessary side chains and functional groups through standard organic reactions such as alkylation, amidation, and condensation. mdpi.com, researchgate.net

Optimization of Reaction Conditions and Scalability in this compound Synthesis

Optimization of reaction conditions for this compound synthesis is crucial for improving yields, selectivity, and efficiency, particularly for potential scaling to larger quantities. While specific detailed studies solely focused on the optimization and large-scale synthesis of the this compound core are not extensively detailed in the provided search results, information regarding the synthesis of this compound derivatives and related chlorinated indoles offers insights into relevant methodologies and parameters.

One approach to synthesizing 4-chloroindoles involves the reaction of 2,3-dichloroaniline (B127971) derivatives with terminal alkynes catalyzed by palladium complexes. acs.org This method utilizes a catalyst composed of palladium and dicyclohexyl(dihydroxyterphenyl)phosphine (Cy-DHTP) to facilitate an ortho-selective Sonogashira coupling, followed by cyclization to afford 4-chloroindoles in high yields. acs.org The success of this method highlights the importance of the catalyst system in achieving the desired regioselectivity and yield.

Another synthetic route to chlorinated indoles, including potentially this compound derivatives, involves the use of N-protected indole-3-formaldehydes as substrates reacted with N-chlorosuccinimide (NCS). google.com This method is described as having medium to excellent reaction yields, excellent chemical and regioselectivity, mild reaction conditions, and a wide substrate scope. google.com These characteristics are desirable for optimized and potentially scalable processes. The patent suggests that this method is suitable for large-scale preparation due to its simple operation, low cost, fewer side reactions, high product purity, and convenient separation and purification. google.com For example, the reaction of N-methylsulfonyl indole-3-formaldehyde with NCS yielded the N-methylsulfonyl-4-chloroindole-3-formaldehyde compound with an 84% yield. google.com

A palladium/norbornene-catalyzed ortho-amination/ipso-Heck cyclization cascade using aryl iodides has also been shown to yield a this compound product, with yields up to 83% reported for the this compound product (3ma) in one instance. nih.gov The study indicated that the yield of the indole product is sensitive to the steric environment of the ortho-substituent on the aryl iodide, suggesting that steric factors play a role in the efficiency of the Heck cyclization and subsequent aromatization. nih.gov

While these examples provide insights into successful synthetic strategies and some indication of yields, detailed optimization studies systematically varying parameters like temperature, solvent, catalyst loading, and reaction time specifically for maximizing the yield and purity of the this compound core structure across different synthetic routes are not comprehensively described. Similarly, explicit data on the scalability of these specific this compound syntheses to industrial levels is limited in the provided results, although the patent mentioning the use of N-protected indole-3-formaldehydes suggests suitability for large-scale preparation. google.com

Data on reported yields for specific this compound or this compound derivative syntheses:

Starting MaterialReagents/CatalystProductReported YieldReference
N-methylsulfonyl indole-3-formaldehydeN-chlorosuccinimideN-methylsulfonyl-4-chloroindole-3-formaldehyde84% google.com
2,3-dichloroaniline derivativesTerminal alkynes, Pd/Cy-DHTP catalyst4-chloroindolesHigh yields acs.org
Aryl iodide (specific example 3ma)Pd/norbornene-catalyzed ortho-amination/ipso-HeckThis compound product (3ma)Up to 83% nih.gov

Mechanistic Aspects of this compound Formation

The mechanistic pathways leading to the formation of the this compound structure are dependent on the specific synthetic methodology employed. Different reaction types, such as palladium-catalyzed couplings, electrophilic chlorination, or cyclization reactions, will involve distinct intermediates and transition states.

In the case of the palladium-catalyzed synthesis of 4-chloroindoles from 2,3-dichloroaniline derivatives and terminal alkynes, the mechanism likely involves an ortho-selective Sonogashira coupling between the aniline (B41778) derivative and the alkyne, followed by an intramolecular cyclization to form the indole ring. acs.org Palladium catalysts are well-known to facilitate C-C bond formation through oxidative addition, transmetalation, and reductive elimination steps. The regioselectivity at the ortho-position of the aniline is crucial for the subsequent formation of the this compound structure upon cyclization.

For the method utilizing N-protected indole-3-formaldehydes and N-chlorosuccinimide (NCS), the reaction is described as a direct carbon-hydrogen activated chlorination reaction. google.com This suggests a mechanism involving activation of a C-H bond at the 4-position of the indole ring, followed by electrophilic attack by a chlorinating species derived from NCS. Palladium acetate is mentioned as a catalyst, indicating a potential role for palladium in the C-H activation step, possibly through a concerted metallation-deprotonation mechanism or an oxidative addition pathway. google.com The temporary guide group strategy is also mentioned, implying that a directing group on the indole-3-formaldehyde guides the catalyst to the desired 4-position. google.com

The palladium/norbornene-catalyzed ortho-amination/ipso-Heck cyclization cascade involves the formation of an aryl-norbornyl-palladacycle. nih.gov Reaction with an electrophile installs an allylamine (B125299) moiety at the ortho position. nih.gov Following norbornene extrusion, an ipso Heck reaction is expected to occur, and the resulting exocyclic alkene then isomerizes to the more stable internal position, delivering the indole product. nih.gov The specific mechanism leading to the chlorine at the 4-position in this cascade would depend on the substitution pattern of the starting aryl iodide.

While the provided information touches upon the mechanistic steps involved in these reactions, detailed mechanistic investigations, including identification of intermediates and kinetic studies specifically elucidating the formation of the 4-chloro bond and the indole ring in this compound synthesis, are not extensively presented. The mechanism of nitrosation of this compound has been studied in a different context, showing the formation of a stable α-hydroxy N-nitroso compound as the major product, but this relates to the reactivity of this compound rather than its formation mechanism. psu.edu

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloroindole

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used for the detailed structural assignment of organic molecules, including 4-chloroindole (B13527) derivatives. ontosight.ai By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, the positions of atoms and their connectivity within the molecule can be determined.

Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal is influenced by its electronic environment, while the splitting pattern (multiplicity) indicates the number of neighboring protons. The integration of a signal is proportional to the number of protons it represents.

For this compound, the ¹H NMR spectrum shows distinct signals corresponding to the protons attached to the indole (B1671886) ring and the N-H proton. Analysis of these signals allows for the assignment of each proton to a specific position on the indole core. For instance, studies on chloroindole analogues have shown characteristic signals in the aromatic region (typically 7-8.5 ppm) that are discriminative for different isomers mdpi.com. The N-H proton typically appears as a broad singlet at lower field.

Data from ¹H NMR of this compound and its derivatives can be presented in tables, detailing chemical shifts, multiplicities, and coupling constants (J values). For example, ¹H NMR data for N-(thiophene-2-formyl)-4-chloroindole-3-formaldehyde includes signals at δ 10.83 (s, 1H), 8.43 (s, 1H), 8.29 (d, J=8.4 Hz, 1H), among others, providing specific information about the protons in this substituted indole google.com. Another derivative, tert-Butyl this compound-3-acetate, shows ¹H NMR signals such as δ 1.44 (9H, s) for the tert-butyl group and signals between 6.99 and 10.42 ppm for the indole and N-H protons tandfonline.com.

Here is an example of how ¹H NMR data for a this compound derivative might be presented:

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment (Example for a derivative)
10.83s1HN-H
8.43s1HH-2
8.29d (J=8.4 Hz)1HH-7
7.44d (J=7.6 Hz)1HH-5
7.37t (J=8.0 Hz)1HH-6

Note: The specific assignments in the table above are illustrative and depend on the exact substitution pattern of the this compound derivative.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a signal in the ¹³C NMR spectrum. The chemical shift of a carbon signal is influenced by its electronic environment and hybridization.

¹³C NMR spectroscopy is invaluable for confirming the presence of all carbon atoms in this compound and its derivatives and for assigning their positions. Quaternary carbons and carbons bearing electronegative atoms like chlorine or nitrogen exhibit characteristic chemical shifts.

Detailed ¹³C NMR data for this compound derivatives are available, providing chemical shifts for each carbon atom in the indole ring and any attached functional groups. For instance, the ¹³C NMR spectrum of N-(thiophene-2-formyl)-4-chloroindole-3-formaldehyde shows signals ranging from δ 114.9 to 187.0 ppm, corresponding to the various carbon atoms in the molecule google.com. Similarly, ¹³C NMR data for N-carbobenzoxy-4-chloroindole-3-formaldehyde includes signals between δ 70.1 and 186.9 ppm google.com.

A representative ¹³C NMR data table for a this compound derivative could be structured as follows:

Chemical Shift (δ, ppm)Assignment (Example for a derivative)
187.0C=O
161.4C attached to thiophene
137.9C-3a
135.4C-7a
128.4C-4 (bearing Cl)
126.3C-2
114.9C-7

Note: The specific assignments in the table above are illustrative and depend on the exact substitution pattern of the this compound derivative.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used in conjunction with one-dimensional ¹H and ¹³C NMR to provide more comprehensive structural information and confirm signal assignments by revealing correlations between protons and carbons. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing its vibrational modes. ontosight.aipg.edu.pl When infrared light passes through a sample, specific frequencies are absorbed, corresponding to the vibrational frequencies of the chemical bonds within the molecule.

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups, such as N-H, C-H (aromatic and potentially alkyl if present in derivatives), C=C (aromatic ring), and C-Cl bonds. For example, the N-H stretching vibration typically appears as a band in the region of 3300-3500 cm⁻¹. C=C stretching vibrations in the aromatic ring are usually observed between 1400 and 1600 cm⁻¹. The presence of a chlorine atom on the indole ring influences the vibrational modes, leading to characteristic C-Cl stretching bands, often found in the fingerprint region (below 1500 cm⁻¹), potentially around 550 cm⁻¹ for certain chlorinated indoles.

FT-IR spectroscopy is also useful for assessing the purity of a sample by identifying the presence of impurities that would introduce additional absorption bands. Studies on chloroindole derivatives have utilized IR spectroscopy to confirm the presence of specific functional groups like aldehyde C=O stretches around 1680-1700 cm⁻¹.

A table summarizing key FT-IR absorption bands for this compound might include:

Wavenumber (cm⁻¹)Assignment (Expected)
3300-3500N-H stretch
1400-1600C=C stretch (aromatic)
~550C-Cl stretch
(Other bands)C-H bends, ring vibrations, etc.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a technique used to determine the molecular weight of a compound and to obtain information about its structure by analyzing the mass-to-charge ratio (m/z) of ions produced from the molecule. ontosight.aiwikipedia.org

In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, causing ionization and often fragmentation. The resulting ions are then separated based on their m/z ratio, producing a mass spectrum. The molecular ion peak (M⁺) corresponds to the intact molecule with a single positive charge, providing the molecular weight. wikipedia.org

For chlorine-containing compounds like this compound, the mass spectrum typically shows a characteristic isotopic pattern for the molecular ion due to the natural abundance of the chlorine isotopes, ¹³⁵Cl and ³⁷Cl. Since the natural abundance of ³⁵Cl is approximately three times that of ³⁷Cl, a compound with one chlorine atom will exhibit an M⁺ peak and an (M+2)⁺ peak with an intensity ratio of approximately 3:1. chemguide.co.uk This isotopic pattern is a strong indicator of the presence of chlorine in the molecule. chemguide.co.uk

Fragmentation of this compound in the mass spectrometer can yield characteristic fragment ions, providing further structural information. wikipedia.orglibretexts.org The fragmentation pattern is dependent on the stability of the resulting ions and the bonds that are most easily cleaved. For example, indole derivatives often undergo fragmentation involving the cleavage of bonds in the heterocyclic ring or substituents. libretexts.org

Studies on this compound-3-acetic acid methyl ester have shown a molecular ion cluster at m/z 223 and 225 with the expected isotopic ratio for one chlorine atom. researchgate.net Characteristic fragment ions were observed at m/z 164 and 166, corresponding to the loss of the methyl acetate (B1210297) group (M-COOCH₃)⁺. researchgate.net

A table summarizing typical MS data for this compound might include:

m/zRelative Intensity (%)Assignment (Expected)
M⁺~100Molecular ion
(M+2)⁺~33Molecular ion with ³⁷Cl
(Fragment ion 1)Characteristic fragment
(Fragment ion 2)Characteristic fragment

Note: Specific fragment ions and their intensities depend on the ionization method and the exact structure of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Purity Assessment and Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule by measuring the absorption of UV-Vis light. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems, which absorb light in the UV-Vis region.

This compound, with its indole aromatic system, exhibits characteristic absorption bands in the UV-Vis spectrum. These bands correspond to π→π* electronic transitions within the conjugated system. The position and intensity of these absorption maxima (λmax) are influenced by the substituents on the indole ring.

UV-Vis spectroscopy can be used for the purity assessment of this compound by comparing the spectrum of a sample to that of a pure standard. Impurities with different chromophores would introduce additional absorption bands or alter the shape and intensity of the characteristic bands.

Studies on this compound-3-acetic acid have reported UV-Vis absorption maxima at different pH values. publications.gc.ca In neutral solution, λmax values were observed at 220 nm (ε 35314.5) and 280 nm (ε 6248.7). publications.gc.ca In acidic solution, λmax values were 221 nm (ε 35762.3) and 279 nm (ε 6493.0), while in basic solution, they were 224 nm (ε 33665.8) and 281 nm (ε 6147.0). publications.gc.ca These variations in λmax with pH can provide insights into the ionization state of the molecule.

UV-Vis spectroscopy also provides information about the electronic structure of this compound, including the energy levels of the molecular orbitals involved in the electronic transitions. Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with UV-Vis spectroscopy to model HOMO-LUMO gaps and predict reactivity.

A table of UV-Vis absorption data for this compound-3-acetic acid at different pH values is shown below:

pHλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
Neutral22035314.5
2806248.7
Acidic22135762.3
2796493.0
Basic22433665.8
2816147.0

X-Ray Single Crystal Diffraction for Solid-State Structure Determination of this compound Derivatives

X-Ray Single Crystal Diffraction is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with a single crystal, the unit cell dimensions, space group, and atomic coordinates can be determined. youtube.com

While direct single crystal X-ray diffraction data for the parent this compound was not extensively found in the search results, this technique is commonly applied to determine the solid-state structures of indole derivatives, including chlorinated ones. mdpi.com X-ray diffraction provides definitive information about bond lengths, bond angles, and molecular conformation in the crystalline state. mdpi.com It can also reveal intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which influence crystal packing. mdpi.com

X-ray crystallography is often used to unequivocally confirm structures that have been initially proposed based on other spectroscopic data. mdpi.com It is particularly valuable for complex molecules or when ambiguities exist in spectroscopic assignments. whiterose.ac.uk The crystallographic data, including unit cell parameters and atomic coordinates, are typically deposited in crystallographic databases.

For this compound derivatives, X-ray diffraction studies can provide detailed structural parameters, such as:

ParameterValue (Example for a derivative)
Crystal SystemTriclinic mdpi.com
Space GroupP-1 mdpi.com
Unit Cell a (Å)5.9308 mdpi.com
Unit Cell b (Å)10.9695 mdpi.com
Unit Cell c (Å)14.7966 mdpi.com
Alpha (°)100.5010 mdpi.com
Beta (°)98.6180 mdpi.com
Gamma (°)103.8180 mdpi.com
Cell Volume (ų)900.07 mdpi.com
Calculated Density (mg/m³)1.573 mdpi.com

Note: The data in the table above are specific to a particular this compound derivative and are illustrative.

Computational Chemistry and Theoretical Investigations of 4 Chloroindole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules, providing information about their ground-state properties, including molecular geometry and electronic distribution. DFT is often chosen for its balance between computational cost and accuracy for a wide range of chemical systems. Geometry optimization calculations within DFT aim to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure.

Basis Set Selection and Level of Theory

The accuracy of DFT calculations depends significantly on the choice of the exchange-correlation functional (level of theory) and the basis set used to represent the atomic orbitals. Common functionals include B3LYP, a hybrid functional that incorporates a portion of Hartree-Fock exchange. ahievran.edu.trstackexchange.com While B3LYP is widely used, more modern functionals are also available and may offer improved accuracy for certain properties. stackexchange.com

Basis sets are mathematical functions used to describe the spatial distribution of electrons in a molecule. They can range from minimal sets to larger, more flexible sets that include polarization and diffuse functions to better describe bonding and electron density further from the nucleus. Pople basis sets, such as 6-31G* and 6-311G, are examples of split-valence basis sets that include polarization functions (* or (d)) on heavy atoms and sometimes hydrogen atoms ( or (d,p)). ahievran.edu.trpnrjournal.comepstem.netchemrxiv.org The choice of basis set involves a trade-off between computational cost and accuracy; larger basis sets generally provide more accurate results but require significantly more computational resources. google.comnih.gov For DFT calculations, polarized triple-zeta basis sets like def2-TZVP are often considered a good balance for energies and geometries, although older Pople basis sets like 6-31G* and 6-311G* have also been employed in studies of related compounds. psicode.orggoogle.comchemrxiv.org

Calculation of Vibrational Frequencies and Chemical Shift Values for Comparison with Experimental Data

DFT calculations can be used to compute vibrational frequencies, which correspond to the normal modes of vibration of a molecule. These calculated frequencies can be compared with experimental data obtained from infrared (IR) and Raman spectroscopy to help confirm molecular structures and understand bonding. ahievran.edu.trpnrjournal.comepstem.net Calculated harmonic frequencies often require scaling to match experimental values due to approximations in the theoretical model. ahievran.edu.tr

Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the electronic environment of atomic nuclei and provide valuable information about molecular structure. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can calculate isotropic chemical shifts using optimized molecular geometries obtained from DFT. ahievran.edu.trpnrjournal.comepstem.netdiva-portal.org Comparing calculated NMR chemical shifts with experimental data is a common practice to validate computational methods and aid in the assignment of experimental spectra. ahievran.edu.trpnrjournal.comepstem.netdiva-portal.org Studies on chloroindoles and chlorotryptophans have involved calculating chemical shifts and comparing them to experimental results. colab.ws

Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining a molecule's reactivity. numberanalytics.comlibretexts.org The HOMO represents the region where electrons are most likely to be donated, while the LUMO indicates where electrons are most likely to be accepted. numberanalytics.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity; a smaller gap often suggests higher reactivity. malayajournal.orgnumberanalytics.comresearchgate.net DFT calculations can provide the energies and spatial distributions of these frontier orbitals. malayajournal.orgajchem-a.com

The Molecular Electrostatic Potential (MEP) surface is another valuable tool derived from computational chemistry. It depicts the charge distribution around a molecule, highlighting regions that are electrostatically positive (potential sites for nucleophilic attack) and negative (potential sites for electrophilic attack). malayajournal.orgnih.govajchem-a.com Analysis of the MEP surface can help predict the most likely sites for chemical reactions and intermolecular interactions. malayajournal.org

Reactivity Index Analysis and Reaction Pathway Predictions

Computational chemistry allows for the calculation of various reactivity indices that can help predict how a molecule will behave in chemical reactions. These indices, derived from electronic structure calculations, can quantify the susceptibility of specific atoms or regions within a molecule to electrophilic or nucleophilic attack. researchgate.net For instance, analyses of reactivity indices have been performed for related compounds like 3-chloroindole to understand their reaction mechanisms. rsc.org

Furthermore, computational methods can be used to explore and predict plausible reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states along a reaction coordinate, theoretical studies can provide insights into reaction mechanisms, activation barriers, and thermodynamics. researchgate.netescholarship.orgarxiv.orgnih.gov While specific reaction pathway predictions for 4-chloroindole (B13527) were not detailed in the search results, these methods are generally applicable to understanding the reactivity of substituted indoles.

Solvent Effects in Theoretical Calculations

Most chemical reactions and biological processes occur in solution, making the inclusion of solvent effects in theoretical calculations important for obtaining results comparable to experimental conditions. Continuum solvation models, such as the Self-Consistent Reaction Field (SCRF) method, including the Polarizable Continuum Model (PCM), are commonly used to approximate the effect of a solvent as a continuous dielectric medium surrounding the solute molecule. researchgate.netpnrjournal.compsgcas.ac.incolab.wsdiva-portal.orgajchem-a.com These models account for the electrostatic interactions between the solute and the solvent, which can influence molecular geometries, electronic properties, and relative energies of different species. psgcas.ac.in Studies on various molecules, including nitrogen-containing heterocyclic compounds and halogen-bond complexes, have utilized SCRF/PCM to assess solvent effects on properties like solvation energy and NMR chemical shifts. psgcas.ac.indiva-portal.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a correlation between the structural and physicochemical properties of a series of compounds and their biological or chemical activity. nih.govmdpi.com QSAR models aim to predict the activity of new or untested compounds based on their molecular descriptors. crpsonline.commdpi.com

This compound and its analogues have been included in QSAR studies to investigate relationships between their structure and various activities. For example, this compound was among the halogenated indoles studied using QSAR to predict their activity against Vibrio parahaemolyticus. researchgate.netfrontiersin.org These studies often involve calculating a range of molecular descriptors that capture different aspects of molecular structure and electronic properties, and then using statistical methods to build predictive models. nih.govmdpi.com QSAR modeling can provide valuable insights into the structural features that are important for a particular activity and guide the design of new compounds with improved properties.

Three-Dimensional QSAR Analysis and Pharmacophore Mapping

Quantitative Structure-Activity Relationship (QSAR) analysis aims to establish a mathematical relationship between the structural properties of a set of compounds and their biological activities. Three-dimensional QSAR (3D-QSAR) extends this by considering the three-dimensional spatial properties of molecules. Pharmacophore mapping, often used in conjunction with QSAR, identifies the essential features and their spatial arrangement required for a molecule to interact with a specific biological target and elicit a biological response. These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.

In the context of chloroindoles, including this compound, QSAR analysis has been employed to understand their antibacterial activities. One study investigating the antibacterial and antibiofilm activities of chloroindoles against Vibrio parahaemolyticus utilized QSAR analysis. This analysis indicated that the presence of chloro or bromo substituents at positions 4 or 5 of the indole (B1671886) ring is essential for eradicating the growth of V. parahaemolyticus. While this specific finding relates to the antibacterial effect, it demonstrates how QSAR can identify key structural features of chloroindoles that are crucial for a particular biological activity.

Pharmacophore models can be developed using either ligand-based or structure-based approaches. Ligand-based pharmacophore modeling relies on the properties of known active molecules to infer the features of the binding site, while structure-based methods utilize the 3D structure of the biological target to define the pharmacophore. For this compound, depending on the biological target of interest, either approach could be applied to define the necessary chemical features and their spatial arrangement for binding and activity.

Prediction of Biological Activity Based on Structural Features

The prediction of biological activity based on structural features is a core application of cheminformatics and computational chemistry, closely linked to QSAR and pharmacophore modeling. By analyzing the molecular structure of this compound and comparing its features and properties to compounds with known biological activities, potential activities can be predicted.

Computational descriptors, such as molecular weight, LogP (a measure of lipophilicity), and topological descriptors, can be calculated for this compound and used in predictive models. By building models that correlate these descriptors with the known activities of a set of related compounds, the potential activity of this compound can be estimated. For example, if a QSAR model for a particular biological target shows a strong correlation between lipophilicity and activity, the LogP of this compound (which is 3.4 according to PubChem) could be used to predict its potential activity against that target.

Docking Studies to Investigate Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand when bound to a biological target, such as a protein or DNA. It aims to estimate the binding affinity between the ligand and the target by evaluating the various interactions that occur, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

To investigate the potential binding interactions of this compound with a biological target, docking studies would typically involve the following steps:

Obtaining the 3D structure of the biological target (if available, e.g., from the Protein Data Bank).

Preparing the ligand (this compound) and the target for docking, including adding hydrogen atoms and assigning charges.

Defining the binding site on the target where the ligand is expected to bind.

Running the docking simulation using specialized software, which explores different poses and conformations of the ligand within the binding site.

Scoring the generated poses based on their predicted binding affinity and analyzing the key interactions between this compound and the amino acid residues (in the case of a protein target) or nucleotides (in the case of DNA) in the binding site.

While specific docking studies for this compound against a particular target were not extensively detailed in the search results beyond the general context of chloroindoles and their activities, the principles of molecular docking are directly applicable. For instance, if this compound is being investigated for activity against a specific enzyme, docking simulations could predict how it fits into the enzyme's active site and which residues it interacts with, providing insights into its potential mechanism of action and guiding the design of more potent derivatives. Docking studies can also be used in virtual screening to identify potential biological targets for this compound by docking it against a library of target structures.

Biological Activities and Molecular Mechanisms of 4 Chloroindole

Antimicrobial and Antibiofilm Properties

4-Chloroindole (B13527) has demonstrated significant antimicrobial and antibiofilm capabilities against a range of pathogenic bacteria. Its efficacy stems from its ability to inhibit bacterial growth, disrupt the formation of protective biofilms, and interfere with various virulence factors essential for bacterial pathogenesis.

Research has established the potent bactericidal and growth-inhibitory effects of this compound against several clinically relevant bacteria. Studies have determined the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible bacterial growth, for various pathogens.

Against the foodborne pathogen Vibrio parahaemolyticus and the marine pathogen Vibrio harveyi, this compound exhibits a MIC of 50 μg/mL. nih.govnih.gov This indicates its strong ability to inhibit the growth of these planktonic, or free-swimming, bacterial cells. Furthermore, at a concentration of 100 μg/mL, this compound has been shown to exert a rapid bactericidal effect on V. parahaemolyticus, achieving this within a 30-minute treatment period. nih.govnih.gov

In the case of Uropathogenic Escherichia coli (UPEC), a primary cause of urinary tract infections, this compound has a MIC of 75 μg/mL. nih.govnih.gov At a concentration of 100 μg/ml, it completely inhibits the growth of UPEC cells. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Planktonic Bacteria

Bacterial Species MIC (μg/mL)
Vibrio parahaemolyticus 50 nih.govnih.gov
Vibrio harveyi 50 nih.govnih.gov
Uropathogenic Escherichia coli (UPEC) 75 nih.govnih.gov

Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which adhere to surfaces and are notoriously resistant to antimicrobial agents. This compound has proven effective in preventing the formation of these resilient structures.

Against Vibrio parahaemolyticus, this compound at a concentration of 20 μg/mL was found to inhibit more than 80% of biofilm formation. nih.govnih.govresearchgate.net Similarly, it demonstrated a 72% inhibition of biofilm formation by UPEC at the same concentration. nih.gov This antibiofilm activity is crucial as it targets a key survival mechanism of pathogenic bacteria.

Table 2: Biofilm Inhibition by this compound

Bacterial Species Concentration (μg/mL) Biofilm Inhibition (%)
Vibrio parahaemolyticus 20 >80 nih.govnih.govresearchgate.net
Uropathogenic Escherichia coli (UPEC) 20 72 nih.gov

Bacterial motility is a critical virulence factor that enables bacteria to move towards nutrients, colonize surfaces, and spread within a host. This compound effectively curtails this ability.

In studies involving V. parahaemolyticus, this compound significantly decreased both swimming and swarming motility at a concentration of 50 μg/mL. researchgate.net For UPEC, a similar potent effect was observed, where a concentration of 20 μg/ml inhibited both swarming and swimming motilities by approximately 65%. nih.govfrontiersin.org At 100 μg/ml, motility in UPEC was completely abolished. nih.govfrontiersin.org

Cell surface hydrophobicity is a physicochemical property that influences a bacterium's ability to adhere to surfaces, a crucial first step in biofilm formation. nih.gov By altering this property, this compound can interfere with bacterial colonization.

Treatment with this compound has been shown to significantly reduce the cell surface hydrophobicity of both V. parahaemolyticus and UPEC. nih.govnih.gov In V. parahaemolyticus, a strong reduction in hydrophobicity was noted at a concentration of 50 μg/mL. nih.gov For UPEC, this compound reduced cell surface hydrophobicity by 13% at a concentration of 50 μg/mL. nih.gov

Indole (B1671886) is a signaling molecule involved in various bacterial processes, including biofilm formation and virulence. nih.govnih.gov Curli are amyloid fibers produced by many enteric bacteria, including E. coli, that are essential for adhesion and biofilm development. nih.gov

This compound has been found to exert a dose-dependent inhibitory effect on the production of indole in V. parahaemolyticus. nih.govfrontiersin.org In UPEC, treatment with this compound also leads to a reduction in innate indole concentrations. nih.gov Furthermore, it effectively inhibits the formation of curli in UPEC, which is a significant factor in its ability to colonize and form biofilms. nih.govnih.gov This inhibition is accompanied by the downregulation of genes responsible for curli production, such as csgA and csgB. nih.gov

In addition to inhibiting growth and virulence factors, this compound also induces direct physical damage to bacterial cells. Electron microscopy studies have revealed the morphological consequences of exposure to this compound.

Downregulation of Bacterial Virulence Genes Associated with Adhesion, Stress Regulation, and Toxin Production

Research into the molecular impact of this compound has revealed its significant ability to modulate the expression of key virulence genes in pathogenic bacteria. In studies involving uropathogenic Escherichia coli (UPEC), a primary agent in urinary tract infections, this compound has been shown to substantially downregulate genes crucial for the bacterium's pathogenic lifecycle. researchgate.netnih.gov This includes genes associated with bacterial adhesion to host cells, mechanisms for coping with environmental stress, and the production of toxins. researchgate.netnih.gov

The compound's activity disrupts the bacterium's ability to colonize and persist within the host. By suppressing genes related to adhesion, such as those for fimbriae and pili, this compound hinders the initial and critical step of infection. nih.govnih.gov Furthermore, its impact on stress regulation genes diminishes the pathogen's capacity to survive host immune responses. nih.govnih.gov The downregulation of toxin-related genes directly mitigates the damage inflicted upon host tissues. nih.govnih.gov This multi-pronged molecular assault on bacterial virulence pathways underscores the therapeutic potential of this compound as an antivirulence agent.

Table 1: Categories of Virulence-Associated Genes in Uropathogenic E. coli Downregulated by this compound

Gene Category Function in Pathogenesis Reference
Adhesion Facilitates bacterial attachment to host epithelial cells, a prerequisite for colonization. researchgate.net, nih.gov
Stress Regulation Enables bacterial survival against host defenses, such as acidic pH and oxidative stress. researchgate.net, nih.gov

| Toxin Production | Involves the synthesis of molecules that damage host cells and contribute to disease symptoms. | researchgate.net, nih.gov |

Potent Inhibition of Biofilm Formation in Other Nosocomial Pathogens and Polymicrobial Consortia

Beyond its effects on individual gene expression, this compound demonstrates potent activity in preventing the formation of biofilms, which are structured communities of bacteria that adhere to surfaces and are encased in a self-produced protective matrix. researchgate.netnih.gov This activity is not limited to a single species; research has confirmed that this compound effectively inhibits biofilm formation across a range of nosocomial (hospital-acquired) pathogens. researchgate.netnih.gov

Studies have documented its efficacy against pathogens such as Acinetobacter baumannii, Staphylococcus aureus, Pseudomonas aeruginosa, and the fungus Candida albicans. nih.govnih.gov For instance, this compound was found to reduce the biofilm mass of A. baumannii by 75%. nih.gov In another study, a concentration of 20 µg/mL of this compound inhibited over 80% of biofilm formation in Vibrio parahaemolyticus and Vibrio harveyi. frontiersin.orgresearchgate.net

Crucially, the inhibitory action of this compound also extends to polymicrobial consortia, which are complex biofilms composed of multiple microbial species. researchgate.netnih.gov It has been shown to disrupt the formation of polymicrobial biofilms consisting of UPEC, S. aureus, and C. albicans. nih.gov This broad-spectrum antibiofilm capability is significant, as polymicrobial infections are often more resistant to conventional treatments. nih.gov

Table 2: Documented Biofilm Inhibition by this compound

Pathogen(s) Concentration Biofilm Inhibition Reference
Vibrio parahaemolyticus 20 µg/mL >80% frontiersin.org, researchgate.net
Vibrio harveyi 20 µg/mL >80% frontiersin.org
Acinetobacter baumannii 50 µg/mL 75% nih.gov
Uropathogenic E. coli (UPEC) 20 µg/mL ~67% researchgate.net, nih.gov

Activity Against Plant Pathogens (e.g., Pseudomonas syringae)

While various halogenated indole derivatives have been investigated for their antimicrobial properties against a range of organisms, specific research detailing the direct activity of this compound against the plant pathogen Pseudomonas syringae is not extensively documented in the scientific literature. Studies on controlling P. syringae have often focused on other compounds, such as different indole analogs (e.g., 5-fluoroindole), natural products, or conventional bactericides. researchgate.net Therefore, the specific efficacy and mechanism of action of this compound against this significant agricultural pathogen remain an area for future investigation.

Enzyme Inhibition and Biosynthesis Modulation Studies

Tryptophan synthase, an enzyme essential for the biosynthesis of the amino acid L-tryptophan in bacteria but absent in humans, has been identified as a promising target for novel antibiotics. nih.gov Extensive research, particularly in the context of Mycobacterium tuberculosis, has led to the discovery of potent allosteric inhibitors that bind to the enzyme and disrupt its function. broadinstitute.orgnih.gov These inhibitors include synthetic molecules such as azetidine (B1206935) derivatives (e.g., BRD4592) and compounds from sulfolane (B150427) and indole-5-sulfonamide chemical scaffolds. nih.govanl.govcore.ac.uk However, based on available scientific literature, this compound itself has not been specifically identified or characterized as a direct inhibitor of tryptophan synthase.

A major class of antibiotics functions by inhibiting protein synthesis, often by binding to specific sites on the bacterial ribosome. wikipedia.orgmicrobenotes.com Compounds like chloramphenicol, for example, bind to the 50S ribosomal subunit and interfere with the peptidyl transferase center, thereby halting peptide bond formation. microbenotes.comnih.gov This interaction with ribosomal RNA (rRNA) is a well-established mechanism of antibacterial action. nih.gov At present, the scientific literature has not described a similar mechanism of action for this compound. There is no specific evidence to suggest that this compound inhibits bacterial growth by directly interacting with ribosomal RNA to halt protein synthesis, nor is there specific data available regarding its activity against Bacillus cereus through this pathway.

The biosynthesis of 3-methylindole (B30407), commonly known as skatole, from the degradation of L-tryptophan is a known microbial metabolic pathway, particularly in gut and fecal bacteria. nih.gov Skatole is a compound of interest due to its contribution to malodor and its potential biological effects. researchgate.net Studies have explored the inhibition of this pathway, identifying compounds such as indole-3-carbinol (B1674136) and indole-3-acetonitrile (B3204565) as effective inhibitors of 3-methylindole production from certain precursors. nih.govresearchgate.net However, there is no current scientific literature that documents or suggests that this compound possesses the ability to inhibit the biosynthesis of methylindoles.

Structure-Activity Relationships (SAR) in the Chloroindole Series

The biological activity of indole compounds can be significantly modulated by the introduction of a chlorine atom. The position of this halogen substituent on the indole ring, as well as its influence on the molecule's physicochemical properties, are critical determinants of its efficacy and interaction with biological targets. Structure-Activity Relationship (SAR) studies of the chloroindole series aim to elucidate these relationships to guide the design of compounds with enhanced and more specific activities.

Impact of Chlorine Substitution Position on Biological Efficacy and Receptor Binding Affinity

Research has shown that the introduction of a chlorine atom into specific positions of a biologically active molecule can substantially improve its intrinsic activity. eurochlor.orgresearchgate.net For instance, in the context of antibacterial and antibiofilm activities against the pathogen Vibrio parahaemolyticus, the position of the chlorine atom on the indole ring is a key determinant of efficacy. frontiersin.org Studies revealed that substitution at the C4 and C5 positions with electronegative atoms like chlorine leads to increased antibacterial activity. frontiersin.org Conversely, a chlorine atom at the C7 position did not significantly contribute to antibacterial action, while substitution at the C6 position resulted in moderate activity. frontiersin.org

Specifically, this compound has been shown to be particularly effective, inhibiting over 80% of biofilm formation at a concentration of 20 µg/mL and demonstrating a Minimum Inhibitory Concentration (MIC) of 50 µg/mL against V. parahaemolyticus. frontiersin.org In contrast, 7-chloroindole (B1661978) was less potent against planktonic cell growth, with a much higher MIC of 200 µg/mL. frontiersin.org

In a different biological context, the herbicidal efficacy of the chloroindole series also demonstrates a clear dependence on the chlorine position. Optimal herbicidal activity is observed when the chlorine atom is located at the 7-position. eurochlor.org Other isomers, such as the 3-monochloro, 2,3-dichloro, and 5,7-dichloro derivatives, are considerably less active, and the pentachloro derivative is inactive. eurochlor.org

These differences in biological activity are directly related to the binding affinity of the specific chloroindole isomer for its molecular target. The precise orientation of the chlorine atom can either facilitate or hinder the key interactions—such as hydrogen bonds, hydrophobic interactions, or van der Waals forces—within the binding pocket of a receptor or enzyme. A favorable substitution position leads to a higher binding affinity, resulting in a more potent biological response at lower concentrations.

**Table 1: Impact of Chlorine Position on the Antibacterial Activity of Chloroindoles against *Vibrio parahaemolyticus***

CompoundChlorine PositionMinimum Inhibitory Concentration (MIC)Biofilm Inhibition (at 20 µg/mL)Reference
This compoundC450 µg/mL>80% frontiersin.org
7-ChloroindoleC7200 µg/mL- frontiersin.org

Role of Lipophilicity and Electrophilic Reactivity in Biological Activity

The introduction of a chlorine atom into the indole molecule significantly alters its physicochemical properties, notably its lipophilicity and electrophilic reactivity. These changes play a fundamental role in the compound's biological activity.

Lipophilicity: Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical factor for the bioavailability and activity of many biologically active molecules. nih.gov The addition of a chlorine atom generally increases the lipophilicity of the indole molecule. researchgate.net This enhanced lipophilicity can lead to a higher partitioning of the chloroindole into the lipid-rich environment of a cell membrane or the hydrophobic domains of a protein. frontiersin.orgresearchgate.net

A higher local concentration of the compound at a biological target site, such as within a cell membrane, can amplify its effect. frontiersin.org For example, the antibacterial activity of chloroindoles against V. parahaemolyticus is thought to be partially due to the disruption of the cell membrane. frontiersin.org The increased lipophilicity of compounds like this compound and 7-chloroindole facilitates their accumulation in the bacterial cell membrane, leading to significant structural damage and, in the case of this compound, a rapid bactericidal effect. frontiersin.org

Electrophilic Reactivity: The chlorine atom is an electron-withdrawing group. Due to its electronegativity, it can increase the electrophilicity of adjacent parts of the molecule. researchgate.net This property can be crucial for the molecule's interaction with nucleophilic sites in biological macromolecules, such as amino acid residues in proteins or bases in DNA. The C-Cl bond's properties can facilitate the substitution of the chlorine by nucleophiles, which in turn affects the biological properties of the compound. researchgate.net This enhanced reactivity can lead to the formation of covalent bonds with target molecules, resulting in irreversible inhibition and a potent biological response.

The combination of increased lipophilicity and modulated electrophilic reactivity makes chloroindoles a versatile scaffold in drug discovery. By carefully selecting the position of the chlorine substituent, these properties can be fine-tuned to optimize the compound's interaction with its biological target, leading to improved efficacy and selectivity. researchgate.net

Table 2: Physicochemical Properties and Their Influence on the Biological Activity of Chloroindoles

Physicochemical PropertyEffect of Chlorine SubstitutionMechanism of ActionReference
LipophilicityIncreasesEnhances partitioning into cell membranes and hydrophobic protein domains, leading to higher local concentrations. frontiersin.orgresearchgate.net
Electrophilic ReactivityIncreases at adjacent positionsFacilitates reactions with nucleophilic sites on biological targets. researchgate.netresearchgate.net

Environmental Occurrence and Biotransformation of 4 Chloroindole

Occurrence as an Environmental Pollutant

While some halogenated indoles are known to occur naturally, such as the plant hormone 4-chloroindole-3-acetic acid found in legumes like peas and beans, the simpler compound This compound (B13527) is primarily of concern as an environmental pollutant. eurochlor.orgwikipedia.org Chlorinated aromatic compounds, a class to which this compound belongs, are widely recognized as persistent environmental pollutants. nih.govmdpi.com These substances are often introduced into the environment through industrial activities, including the manufacturing of dyes, pharmaceuticals, and pesticides. nih.govaquacycl.com The release of such compounds in industrial wastewater is a significant source of contamination. aquacycl.com Consequently, this compound is considered a hazardous pollutant, and its presence in soil and water ecosystems necessitates methods for its removal. nih.gov

Microbial Degradation Pathways of this compound

The biodegradation of this compound by microorganisms represents a cost-effective and environmentally sound approach to its removal from contaminated sites. nih.gov Research has identified specific bacteria capable of utilizing this compound as a nutrient source, breaking it down into harmless substances.

A key microorganism identified for its ability to break down this compound is Exiguobacterium sp. PMA. nih.gov This bacterium is notable for being the first reported bacterial strain capable of utilizing this compound as its sole source of carbon and energy. nih.govresearchgate.net Isolated from a chemically-contaminated site, Exiguobacterium sp. PMA can efficiently degrade this compound at concentrations up to 0.5 mM. nih.govresearchgate.netnih.gov The genus Exiguobacterium has been noted in other studies for its capacity to degrade various organic pollutants. mdpi.com

The initial and critical step in the bacterial degradation of this compound by Exiguobacterium sp. PMA is dehalogenation. nih.govresearchgate.net This process involves the enzymatic removal of the chlorine atom from the indole's aromatic ring. nih.gov The removal of halogen atoms is a crucial mechanism that often reduces the toxicity of organohalogen compounds and makes the resulting molecule more susceptible to further degradation. nih.gov In this specific pathway, the dehalogenation of this compound yields indole (B1671886) as the first major metabolic intermediate. nih.govresearchgate.net

Following the initial dehalogenation to indole, Exiguobacterium sp. PMA continues the degradation process through a series of sequential metabolic intermediates. nih.gov Gas chromatography-mass spectrometry (GC-MS) analysis has been used to identify the metabolites in this pathway. nih.govresearchgate.net The indole molecule is further degraded into isatin (B1672199), which is then converted to anthranilic acid. The pathway concludes with the formation of salicylic (B10762653) acid, which can then enter central metabolic pathways of the bacterium. nih.govresearchgate.net

Interactive Table: Degradation Pathway of this compound by Exiguobacterium sp. PMA

StepPrecursor CompoundResulting IntermediateDescription
1This compoundIndoleInitial dehalogenation removes the chlorine atom. nih.gov
2IndoleIsatinOxidation of the indole ring. nih.gov
3IsatinAnthranilic AcidRing cleavage of the isatin molecule. nih.gov
4Anthranilic AcidSalicylic AcidFurther metabolic conversion leading to a compound that can enter central metabolism. nih.gov

Bioremediation Potential in Contaminated Environments

The ability of Exiguobacterium sp. PMA to efficiently degrade this compound highlights its significant potential for bioremediation applications. nih.gov Bioremediation leverages microorganisms to clean up contaminated environments, offering a promising alternative to conventional physicochemical methods. core.ac.ukmdpi.commdpi.com

Laboratory-scale soil microcosm studies have demonstrated that Exiguobacterium sp. PMA can effectively degrade this compound in soil environments. nih.govresearchgate.net The introduction of this bacterium to contaminated soil can accelerate the removal of the pollutant, suggesting its utility for in-situ bioremediation of sites contaminated with this compound. nih.govresearchgate.net The use of specialized microorganisms, particularly those immobilized in bioreactors, can enhance the efficiency and stability of the degradation process in treating contaminated water and soil. mdpi.comfrontiersin.org The findings from studies on Exiguobacterium sp. PMA provide a strong basis for developing practical bioremediation strategies for environments polluted with this compound. nih.gov

Advanced Applications of 4 Chloroindole in Chemical Science and Medicinal Research

Role as a Versatile Building Block in Organic Synthesis

4-Chloroindole (B13527) is recognized as an important synthetic building block in organic chemistry. Its indole (B1671886) core, coupled with the chlorine atom at the 4-position, allows for various functionalization reactions, enabling the construction of complex molecular architectures. google.comguidechem.com

Precursor for Plant Hormone Analogues (e.g., this compound-3-acetic acid, this compound-3-pyruvic acid)

This compound serves as a precursor for the synthesis of chlorinated plant hormone analogues, notably this compound-3-acetic acid (4-Cl-IAA) and this compound-3-pyruvic acid (4-Cl-IPyA). nih.govwikipedia.orgoup.com 4-Cl-IAA is a naturally occurring auxin found in the seeds of several legume species, including peas (Pisum sativum) and broad beans. wikipedia.orgtandfonline.commedchemexpress.com It is a chlorinated analogue of the more common plant hormone indole-3-acetic acid (IAA). wikipedia.org

Research has shown that 4-Cl-IAA and its esters exhibit potent biological activities in various plant bioassays. For instance, 4-Cl-IAA and its methyl, ethyl, and allyl esters demonstrated stronger elongation activity in Avena coleoptiles compared to IAA. nih.govtandfonline.com These esters also significantly inhibited Chinese cabbage hypocotyl growth and induced severe swelling and lateral root formation in black gram seedlings. nih.govtandfonline.com Furthermore, the ethyl and allyl esters of 4-Cl-IAA were found to promote adventitious root formation in Serissa japonica cuttings with an efficacy approximately three times higher than that of indole-3-butyric acid, a compound commonly used for this purpose. nih.govtandfonline.comjst.go.jp

The biosynthesis of 4-Cl-IAA in pea seeds has been shown to proceed via a chlorinated version of the indole-3-pyruvic acid (IPyA) pathway, with 4-Cl-IPyA identified as a key intermediate. oup.comresearchgate.netnih.gov This pathway involves the conversion of 4-chlorotryptophan to 4-Cl-IPyA by aminotransferases, followed by its conversion to 4-Cl-IAA. oup.comresearchgate.netnih.gov

The synthesis of 4-Cl-IAA can be achieved through various routes, including starting from 2-chloro-6-nitrotoluene. nih.govtandfonline.comresearchgate.net Another reported method involves the alkylation of this compound with haloacetic acid derivatives.

Synthesis of Complex Indole Derivatives with Tailored Properties

The indole nucleus is a prevalent scaffold in natural products and drug molecules, and its derivatives exhibit a wide range of biological properties. rsc.orgmdpi.com this compound serves as a key intermediate in the synthesis of complex indole derivatives with tailored properties for various applications. google.comguidechem.com The presence of the chlorine atom at the 4-position influences the chemical reactivity and physical stability of the resulting derivatives.

This compound can be utilized in reactions such as the Vilsmeier-Haack reaction for formylation, leading to compounds like this compound-3-carbaldehyde. This derivative itself exhibits various biological activities. Palladium-catalyzed coupling reactions are also employed in the synthesis of diverse nitrogen-containing heterocycles, including substituted indoles, utilizing building blocks like this compound. researchgate.net

Furthermore, 4-chloroindoles have been used in novel synthetic routes to create synthetically versatile building blocks. For example, a cyclopropanation-ring expansion reaction of 3-chloroindoles with α-halodiazoacetates has been developed to synthesize 4-quinolone-3-carboxylate structures, which are important scaffolds in medicinal chemistry and have been applied in the synthesis of the antibiotic norfloxacin. beilstein-journals.org

Development of Pharmaceutical Leads and Agrochemicals

This compound and its derivatives are of significant interest in the development of pharmaceutical leads and agrochemicals due to their diverse biological activities. google.comguidechem.comnih.govCurrent time information in Bangalore, IN.fishersci.ca

Design and Synthesis of Novel Bioactive Compounds

The indole core is a common structural motif in many bioactive molecules. rsc.orgmdpi.commdpi.com The incorporation of a chlorine atom at the 4-position of the indole ring in this compound provides a handle for designing and synthesizing novel compounds with potentially enhanced or altered biological activities. The unique structure and reactivity of this compound make it a valuable starting material for the creation of diverse chemical libraries for biological screening. guidechem.com

Research into indole derivatives has revealed various biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. rsc.orgmdpi.com The design and synthesis of novel bioactive compounds often involve modifying the indole core with different substituents to optimize their interactions with biological targets. researchgate.net

Exploration in Medicinal Chemistry for Therapeutic Applications (e.g., Cancer Treatment, Inflammatory Diseases via derivatives)

Indole derivatives, including those derived from this compound, have been explored extensively in medicinal chemistry for their therapeutic potential. google.comrsc.orgmdpi.com Their structural resemblance to natural alkaloids and their ability to interact with various molecular targets make them promising candidates for drug development. rsc.orgmdpi.com

In the context of cancer treatment, indole derivatives have shown antiproliferative activity against various human cancer cell lines. mdpi.commdpi.com Some derivatives have demonstrated efficacy by inhibiting key biological pathways involved in cancer cell growth and survival, such as tubulin polymerization and protein kinases. mdpi.com Studies have reported indole-based compounds exhibiting potent antiproliferative effects and inducing apoptosis in cancer cells. mdpi.commdpi.comscielo.br

For inflammatory diseases, indole derivatives have also been investigated for their anti-inflammatory properties. rsc.orgmdpi.com While the specific mechanisms can vary depending on the derivative, the indole scaffold provides a basis for developing compounds that can modulate inflammatory responses.

Research Tool in Fundamental Indole Chemistry and Chemical Biology

This compound serves as a valuable research tool in fundamental indole chemistry and chemical biology. guidechem.comfishersci.ca Its well-defined structure and the presence of the chlorine substituent allow researchers to study the effects of halogenation at the 4-position on the reactivity and properties of the indole ring system. This is crucial for understanding the fundamental chemical behavior of substituted indoles.

In chemical biology, this compound and its derivatives are used to probe biological processes and identify potential drug targets. By synthesizing and testing indole derivatives with varying substituents, researchers can gain insights into structure-activity relationships and elucidate the mechanisms of action of bioactive compounds. guidechem.comresearchgate.net The study of naturally occurring chlorinated indoles, such as 4-Cl-IAA, also provides valuable information about their biosynthesis and roles in biological systems. oup.comresearchgate.netnih.gov

Current Challenges and Future Research Trajectories for 4 Chloroindole

Elucidation of Detailed Molecular Mechanisms of Action for Observed Biological Activities

Understanding the precise molecular mechanisms by which 4-chloroindole (B13527) and its derivatives exert their biological effects remains a significant challenge. While some studies have begun to shed light on these interactions, a comprehensive picture is still emerging. For instance, research on halogenated indoles, including this compound, has demonstrated antibacterial and antibiofilm activities against pathogens like Vibrio parahaemolyticus. The proposed mechanism involves the disruption of microbial cell membranes or inhibition of key metabolic pathways, but the specific molecular targets require further detailed investigation. nih.gov

In the context of plant biology, this compound-3-acetic acid (4-Cl-IAA), a derivative of this compound, is recognized as a plant hormone influencing growth and development. Studies suggest that 4-Cl-IAA acts through auxin receptors, with molecular docking indicating binding to TIR1. researchgate.net However, the precise signaling processes and the full spectrum of interactions with plant cellular machinery warrant further exploration. frontiersin.org The structural similarity of indole (B1671886) derivatives to peptide structures and their ability to bind reversibly to enzymes suggest broad potential for modulating biological targets. chula.ac.th Future research should focus on employing advanced biochemical and cell biology techniques, such as target identification assays, protein-ligand interaction studies, and detailed signaling pathway analysis, to fully elucidate the molecular mechanisms underlying the observed activities. rrpharmacology.ru

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

Current synthetic routes for this compound and its derivatives often involve multiple steps and may utilize harsh reagents or generate undesirable byproducts. For example, the synthesis of (4-chloro-1H-indol-1-yl)acetic acid typically involves the acylation of this compound with chloroacetic acid under catalytic conditions, often employing Lewis acids like aluminum chloride. While established, such methods can present challenges in terms of efficiency, atom economy, and environmental impact, particularly for large-scale production.

Developing novel and sustainable synthetic methodologies is crucial for the future of this compound research and application. This includes exploring greener chemistry approaches, such as catalytic reactions with earth-abundant metals, biocatalysis, or flow chemistry techniques, to improve efficiency, reduce waste, and lower energy consumption. rsc.org Research into more direct and regioselective chlorination methods for indole scaffolds is also ongoing, aiming to improve yields and reduce the formation of unwanted isomers. rsc.org Future efforts should focus on designing synthetic routes that are not only efficient but also environmentally benign, aligning with principles of sustainable chemistry.

Comprehensive Environmental Impact Assessment and Advanced Remediation Strategies

The environmental impact of this compound and its derivatives, particularly concerning their persistence, mobility, and potential toxicity in various ecosystems, requires comprehensive assessment. While some information exists regarding the environmental fate of related compounds like this compound-3-acetic acid, a detailed understanding of this compound itself is needed. publications.gc.ca Studies on this compound-3-acetic acid indicate low solubility and transformation by microbes, suggesting it is not expected to persist or move significantly through soil into groundwater. publications.gc.ca However, its potential toxicity to terrestrial and aquatic vascular plants has been noted. publications.gc.ca

Further research is necessary to fully evaluate the environmental behavior of this compound, including its degradation pathways, potential for bioaccumulation, and effects on non-target organisms. This includes conducting comprehensive ecotoxicity studies across different trophic levels. Based on these assessments, advanced remediation strategies can be developed. Research into biodegradation by microbial consortia has shown promise for degrading related aromatic hydrocarbons in marine environments, suggesting a potential avenue for remediating this compound contamination. plos.org Developing effective and scalable remediation techniques, such as advanced oxidation processes or bioremediation strategies tailored for chlorinated indoles, is essential for mitigating potential environmental risks.

Exploration of Additional Therapeutic and Agricultural Applications for this compound-Based Compounds

The diverse biological activities observed for this compound derivatives suggest potential for broader applications beyond those currently explored. In the therapeutic realm, indole derivatives, including chlorinated ones, have shown promise in areas such as antimicrobial activity, anticancer research, and neuropharmacology. chula.ac.thresearchgate.net For example, derivatives have demonstrated significant antibacterial activity against various pathogens and have been investigated for their cytotoxic potential against cancer cell lines. mdpi.com The neuroprotective effects of chloroindole compounds have also been explored in models of Parkinson's disease.

In agriculture, while this compound-3-acetic acid is known for its plant growth regulating properties, other this compound-based compounds may possess additional beneficial activities. researchgate.net This could include roles in plant defense mechanisms, nutrient uptake enhancement, or stress tolerance improvement. frontiersin.org Future research should involve high-throughput screening and targeted studies to identify novel therapeutic and agricultural applications. This includes synthesizing and evaluating new this compound derivatives with modified structures to optimize their activity and selectivity for specific targets. mdpi.com

Advanced Theoretical Modeling for Predictive Design of this compound Derivatives with Desired Properties

Advanced theoretical modeling techniques, such as computational chemistry and quantitative structure-activity relationship (QSAR) analysis, offer powerful tools for predicting the properties and activities of this compound derivatives in silico. nih.gov These methods can help guide the design of new compounds with desired biological activities and reduced undesirable characteristics, potentially accelerating the discovery and development process. rrpharmacology.ru

Computational studies can provide insights into the electronic structure, reactivity, and binding affinity of this compound derivatives with biological targets. nih.gov QSAR models can establish relationships between the chemical structure of these compounds and their observed activities, enabling the prediction of activity for novel, unsynthesized derivatives. nih.gov Future research should leverage these computational approaches to predict and design this compound derivatives with enhanced efficacy, improved selectivity, and favorable environmental profiles, thereby streamlining experimental efforts and optimizing the search for promising new compounds.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound12480
This compound-3-acetic acid67351
Indole798
Indole-3-acetic acid802
Indole-3-butyric acid3702
2,4-Dichlorophenoxyacetic acid (2,4-D)3037
6-Chloroindole12483
7-Chloroindole (B1661978)12484
4-Iodoindole523871
7-Iodoindole12488
4-Bromoindole12481
5-Chloroindole12482
5-Bromoindole12489
7-Bromoindole12485
4-Fluoroindole12486
7-Fluoroindole12487
5-Iodoindole12490
6-Iodoindole12491
5-Chloro-2-methyl indole77866

Data Table Example (Illustrative - based on search result nih.govfrontiersin.org)

Q & A

Q. What experimental methods are recommended for characterizing 4-chloroindole derivatives in enzymatic reactions?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with UV-Vis detection (e.g., 598 nm) is effective for isolating and quantifying products like 4,4’-dichloroindigo. The product’s identity can be confirmed via mass spectrometry (base peak at m/z 330 in negative ion mode) and NMR spectroscopy (symmetric structure with chemical shifts typical of indigo derivatives). Absorbance maxima at 620 nm (DMSO) and 640 nm (H₂O) with extinction coefficients (e.g., 13.2 mM⁻¹cm⁻¹ in H₂O) provide quantitative validation .

Q. How can researchers ensure reproducibility in synthesizing and analyzing this compound-derived compounds?

  • Methodological Answer: Follow standardized protocols for biotransformation assays, such as using E. coli TRN5 cultures fortified with this compound. Include controls for enzyme activity (e.g., Fe²⁺-CO vs. Fe²⁺ difference spectroscopy) and normalize kinetic parameters (e.g., kcat, Km) to P450 content. Document reaction conditions (pH, temperature, substrate concentration) and validate purity via HPLC (>95% peak area) .

Q. What assays are suitable for detecting mutagenic or genotoxic effects of this compound metabolites?

  • Methodological Answer: Use Salmonella typhimurium TA100 mutagenicity assays to evaluate direct mutagenic potency. Compare nitrosated derivatives (e.g., 4-chloro-6-methoxyindole) against controls. Structure-activity relationship (SAR) studies can clarify the role of substituents (e.g., chloro vs. methoxy groups) in genotoxicity .

Advanced Research Questions

Q. How can directed evolution strategies optimize cytochrome P450 2A6 for enhanced this compound hydroxylation?

  • Methodological Answer: Employ error-prone PCR (epPCR) to generate random mutagenesis libraries (0–3 mutations/10³ bp) across the P450 2A6 open reading frame. Screen mutants via colony-based "indigo assays" on chromogenic plates (e.g., CLB plates) for improved catalytic efficiency. Prioritize mutations in substrate recognition sites (SRS regions, e.g., T305S in SRS4) and non-SRS regions (e.g., S224P) that reduce Km by 5-fold and increase kcat/Km by 5-fold. Validate using steady-state kinetic analysis with membrane preparations .

Q. What experimental approaches resolve contradictions in catalytic efficiency between indole and this compound hydroxylation by P450 mutants?

  • Methodological Answer: Conduct comparative kinetic studies to isolate residue-specific effects. For example, mutations like N297Q in SRS3 enhance indole hydroxylation (kcat/Km ↑10-fold) but reduce this compound activity due to steric clashes with the 4-chloro substituent. Use molecular docking or site-saturation mutagenesis to probe active-site flexibility and substrate orientation .

Q. How can researchers elucidate the structural basis of this compound’s product specificity (e.g., 4,4’-dichloroindigo vs. indirubin)?

  • Methodological Answer: Perform density functional theory (DFT) calculations or X-ray crystallography to model reaction intermediates. The 4-chloro group sterically hinders indirubin formation by clashing with the 3’-carbonyl group, favoring indigo dimerization. Validate with isotopic labeling (e.g., ¹³C-NMR) to track hydroxylation and coupling steps .

Q. What statistical frameworks are recommended for meta-analyses of heterogeneous P450 catalytic data?

  • Methodological Answer: Use Higgins’ I² statistic to quantify heterogeneity across studies (e.g., variations in kcat measurements). Combine fixed-effects and random-effects models to account for between-study variance. Report 95% confidence intervals for I² to assess reliability. Tools like RevMan or Comprehensive Meta-Analysis (CMA) streamline this process .

Methodological Design Considerations

Designing a high-throughput screen for P450 2A6 mutants with improved this compound turnover:

  • Steps:

Use this compound as a substrate in chromogenic plate assays for rapid colorimetric readouts (640 nm absorbance).

Optimize colony density and incubation time to maximize signal-to-noise ratios.

Sequence top mutants (e.g., T305S, L206Q) and cross-validate with HPLC and kinetic assays.

Apply staggered extension process (StEP) PCR for combinatorial mutagenesis in subsequent rounds .

Addressing non-reproducible enzyme activity in this compound biotransformation assays:

  • Troubleshooting:
  • Standardize expression systems (e.g., E. coli strain, induction conditions).
  • Include internal controls (e.g., wild-type P450 2A6) in each assay batch.
  • Pre-treat substrates to remove impurities (e.g., silica gel chromatography) .

Data Presentation Guidelines

  • Tables: Report kinetic parameters (kcat, Km, kcat/Km) with standard deviations from triplicate experiments. Highlight mutants with >2-fold improvements .
  • Figures: Include HPLC chromatograms (retention time ~23 min) and UV-Vis spectra for product verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.